1-Butylpyrrolidine-2-thione (CAS 13217-92-0): A Comprehensive Technical Guide on Physical Chemistry and Transdermal Penetration Enhancement
1-Butylpyrrolidine-2-thione (CAS 13217-92-0): A Comprehensive Technical Guide on Physical Chemistry and Transdermal Penetration Enhancement
Executive Summary
As transdermal drug delivery systems (TDDS) evolve, the barrier properties of the stratum corneum remain the primary bottleneck for systemic absorption. 1-Butylpyrrolidine-2-thione (CAS 13217-92-0) , a specialized thioamide structurally related to the classic penetration enhancer Azone (1-dodecylazepan-2-one), has emerged as a highly effective Chemical Penetration Enhancer (CPE)[1][2]. By acting as a dynamic lipid fluidizer, this compound temporarily disrupts the highly ordered intercellular lipid matrix of the skin without causing irreversible keratin denaturation[3][4].
This whitepaper provides an in-depth analysis of the physical chemistry, structural-activity relationships (SAR), synthesis protocols, and ex vivo validation methodologies for 1-Butylpyrrolidine-2-thione, designed specifically for formulation scientists and drug development professionals.
Chemical Identity & Structural Activity Relationship (SAR)
The efficacy of a chemical penetration enhancer is dictated by its ability to partition into the stratum corneum while avoiding permanent entrapment within the tissue[5]. 1-Butylpyrrolidine-2-thione is the thio-analog of N-butylpyrrolidone (NBP). The substitution of the carbonyl oxygen with a sulfur atom fundamentally alters the molecule's physicochemical profile.
Sulfur is larger and less electronegative than oxygen. Consequently, the C=S bond possesses a different dipole moment, rendering the thioamide a significantly weaker hydrogen-bond acceptor than its amide counterpart[6]. This structural nuance prevents the molecule from strongly binding to the polar headgroups of ceramides or intracellular keratin, allowing it to act as a transient "wedge" that increases the free volume within the lipid bilayer.
Quantitative Physical and Chemical Properties
| Property | Value | Causality / Formulation Significance |
| Chemical Name | 1-Butylpyrrolidine-2-thione | Thioamide analog of N-butylpyrrolidone; classified as an Azone analog (Azone_analog-230)[1]. |
| CAS Registry Number | 13217-92-0 | Unique identifier for regulatory documentation and active sourcing. |
| Molecular Formula | C8H15NS | Indicates the critical oxygen-to-sulfur substitution. |
| Molecular Weight | 157.28 g/mol | Low MW (<500 Da) ensures rapid diffusion kinetics across the skin barrier. |
| LogP (Estimated) | ~2.5 | Optimal lipophilicity for partitioning into the hydrophobic tails of the stratum corneum lipids. |
| Hydrogen Bond Donors | 0 | Absence of H-bond donors prevents irreversible anchoring to tissue proteins. |
| Hydrogen Bond Acceptors | 1 (Sulfur) | Weaker acceptor capacity minimizes polar headgroup entrapment, promoting deeper flux[6]. |
Mechanistic Role in Transdermal Delivery
The stratum corneum is universally modeled as a "brick and mortar" structure, where keratin-filled corneocytes (bricks) are embedded in a highly organized, crystalline lipid matrix (mortar)[3][4]. 1-Butylpyrrolidine-2-thione exerts its penetration-enhancing effects primarily through the lipid pathway.
Upon topical application, the lipophilic butyl chain inserts itself between the hydrophobic tails of the endogenous ceramides, cholesterol, and free fatty acids. This insertion disrupts the dense packing of the lipid bilayer, inducing a state of fluidization[3][5]. The resulting increase in intercellular free volume lowers the thermodynamic resistance of the barrier, allowing co-formulated active pharmaceutical ingredients (APIs) to diffuse at a significantly accelerated rate.
Mechanism of 1-Butylpyrrolidine-2-thione in enhancing transdermal drug flux.
Synthesis Methodology: Thionation via Lawesson's Reagent
The conversion of amides to thioamides is a fundamental transformation. While older protocols utilized Phosphorus Pentasulfide ( P4S10 ), these reactions often required harsh temperatures and yielded complex polymeric byproducts. As a Senior Application Scientist, I recommend utilizing Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) due to its mild operating conditions and high chemoselectivity[6][7].
Protocol 1: Step-by-Step Synthesis of 1-Butylpyrrolidine-2-thione
Causality Check: Lawesson's reagent exists in equilibrium with a highly reactive monomeric dithiophosphine ylide. This ylide undergoes a Wittig-like cycloaddition with the lactam carbonyl, forming a transient thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the cycloreversion step that forms a highly stable P=O bond, cleanly yielding the thioamide[6][7].
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System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas. Reasoning: Lawesson's reagent is moisture-sensitive; ambient water will hydrolyze the reagent and quench the reactive ylide[6].
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Substrate Dissolution: Dissolve 10.0 mmol of 1-butylpyrrolidin-2-one (NBP) in 25 mL of anhydrous toluene.
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Reagent Addition: Add 5.5 mmol (0.55 equivalents) of Lawesson's Reagent to the stirring solution. Reasoning: Each molecule of Lawesson's reagent can thionate two carbonyl groups. A 10% stoichiometric excess ensures complete conversion of the starting material[7].
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Thermal Activation: Heat the reaction mixture to reflux (~110 °C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase until the starting lactam is fully consumed[6].
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Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel flash column chromatography to isolate 1-Butylpyrrolidine-2-thione as a pale-yellow liquid.
Ex Vivo Permeation Assay: Franz Cell Workflow
To validate the efficacy of 1-Butylpyrrolidine-2-thione as a CPE, a self-validating thermodynamic system must be employed. The Franz Diffusion Cell is the gold standard for this application, allowing researchers to isolate the barrier function of the stratum corneum and quantify the enhancement ratio (ER) of the formulation[3][5].
Protocol 2: Ex Vivo Skin Permeation Assay
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Membrane Preparation: Harvest and dermatomize porcine ear skin to a thickness of approximately 500 µm. Hydrate the tissue in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes prior to use. Reasoning: Porcine ear skin shares a highly similar lipid composition and histological thickness to human skin, making it the optimal predictive model[5].
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Cell Assembly: Mount the skin membrane between the donor and receptor compartments of a jacketed Franz diffusion cell. Ensure the stratum corneum is facing upwards into the donor chamber.
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Receptor Medium Equilibration: Fill the receptor compartment with PBS containing 1% Tween-80. Maintain the system at 32 °C using a circulating water bath. Reasoning: The skin surface temperature is ~32 °C. Tween-80 acts as a solubilizer to maintain "sink conditions" for lipophilic APIs, ensuring that the concentration gradient—the thermodynamic driving force for passive diffusion—remains constant.
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Dosing: Apply a finite dose (e.g., 200 µL) of the API formulation containing 5% (w/v) 1-Butylpyrrolidine-2-thione to the donor compartment.
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Time-Course Sampling: At predetermined intervals (1, 2, 4, 8, 12, and 24 hours), withdraw a 500 µL aliquot from the receptor sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
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Analytical Quantification: Analyze the aliquots using a validated HPLC-UV or LC-MS/MS method to calculate the steady-state flux ( Jss ) and determine the CPE enhancement ratio compared to a control formulation.
Step-by-step Franz diffusion cell workflow for evaluating CPE efficacy.
Formulation Considerations & Stability
When integrating 1-Butylpyrrolidine-2-thione into a commercial TDDS, formulators must account for the chemical stability of the thioamide bond. Unlike amides, thioamides are susceptible to oxidation. Prolonged exposure to atmospheric oxygen or formulation peroxides (often found in PEG-based excipients) can lead to the oxidation of the sulfur atom, forming sulfoxides or sulfones. This alters the molecule's LogP and diminishes its fluidization capacity.
Best Practices for Formulation:
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Antioxidant Inclusion: Co-formulate with lipophilic antioxidants (e.g., BHT or Vitamin E) to protect the thioamide moiety.
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Vehicle Compatibility: 1-Butylpyrrolidine-2-thione exhibits excellent miscibility with propylene glycol and short-chain alcohols, which can act synergistically to enhance partitioning into the stratum corneum[3].
References
- CPE DB, the curated database of chemical penetration enhancers! Intbio.org.
- Penetration enhancer combinations for transdermal delivery. Google Patents.
- Shivani, and Ritika Puri. "A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System". Journal of Pharmaceutical Research International.
- "Chemical Penetration Enhancers for Transdermal Drug Delivery Systems". Semantic Scholar.
- "Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery". MDPI.
- "Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent". Benchchem.
- "Lawesson's Reagent". Organic Chemistry Portal.
Sources
- 1. CPE DB [intbio.org]
- 2. WO2005009510A2 - Penetration enhancer combinations for transdermal delivery - Google Patents [patents.google.com]
- 3. journaljpri.com [journaljpri.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lawesson's Reagent [organic-chemistry.org]

